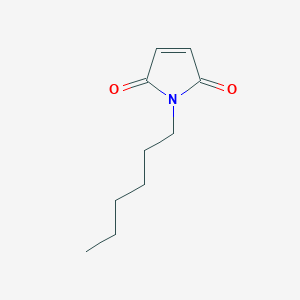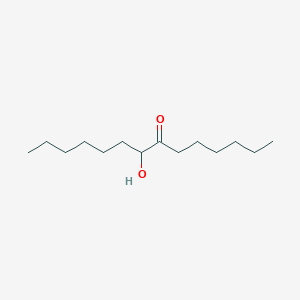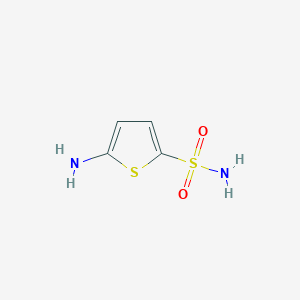
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is an organic compound characterized by its unique structure featuring multiple conjugated double bonds and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne typically involves multi-step organic reactions. One common method is the coupling of terminal alkynes with appropriate halogenated intermediates under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can reduce the triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in carbon tetrachloride, followed by nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives and further substituted products.
Applications De Recherche Scientifique
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Its ability to form reactive intermediates can lead to the modification of biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E,E)-1,3,5,7-Octatetraene: A shorter polyene with similar conjugated double bonds but lacking the triple bonds.
(E,E,E)-1,3,5,9-Decatetraene: Another polyene with a different chain length and conjugation pattern.
1,3,5,7-Tetrayne: A poly-yne with multiple triple bonds but no double bonds.
Uniqueness
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is unique due to its combination of conjugated double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
17091-00-8 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
Clé InChI |
ASVIELUINMCNMW-FSNIPRKGSA-N |
SMILES |
CC=CC#CC#CC=CC=CC=C |
SMILES isomérique |
C/C=C/C#CC#C/C=C/C=C/C=C |
SMILES canonique |
CC=CC#CC#CC=CC=CC=C |
Synonymes |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)









![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
